molecular formula C17H20O5 B5885441 isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5885441
M. Wt: 304.34 g/mol
InChI Key: RJIINRKWLCGECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TOAC, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a derivative of the naturally occurring compound vitamin E and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate acts as a radical scavenger due to the presence of its chromanoxyl moiety. It is capable of scavenging various reactive oxygen species (ROS) such as superoxide anion, hydroxyl radical, and peroxyl radical. This compound can also interact with metal ions and inhibit their catalytic activity. These properties make this compound an excellent tool for studying oxidative stress and metal ion homeostasis in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to protect cells from oxidative stress-induced damage by scavenging ROS. This compound has also been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes such as tissue remodeling and wound healing. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is readily available and easy to synthesize in large quantities. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations. It is relatively hydrophobic, which makes it difficult to solubilize in aqueous solutions. Additionally, this compound has a relatively low molecular weight, which limits its use in studying large biomolecules.

Future Directions

There are several future directions for research on isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research is to develop more water-soluble derivatives of this compound to overcome its hydrophobicity. Another area of research is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Moreover, this compound can be used as a tool to study the structure and dynamics of membrane proteins, which are challenging to study due to their hydrophobic nature. Finally, this compound can be used to study the role of metal ions in various biological processes, which can provide insights into the mechanisms of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is readily available and easy to synthesize, making it a valuable tool for studying various biochemical and physiological processes. Despite its limitations, this compound has several advantages for lab experiments and has several potential future directions for research.

Synthesis Methods

Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by the reaction of isopropyl acetoacetate with 3,4,8-trimethylcoumarin in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow crystalline solid with a high yield. This synthesis method has been optimized for large-scale production of this compound, making it readily available for research purposes.

Scientific Research Applications

Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is a technique used to study the structure and dynamics of biomolecules. This compound has also been used as a fluorescence probe in fluorescence spectroscopy, which is another technique used to study biomolecules. Additionally, this compound has been used as a ligand for metal ions in coordination chemistry and as a reagent for the synthesis of other compounds.

properties

IUPAC Name

propan-2-yl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-9(2)21-15(18)8-20-14-7-6-13-10(3)11(4)17(19)22-16(13)12(14)5/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIINRKWLCGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.